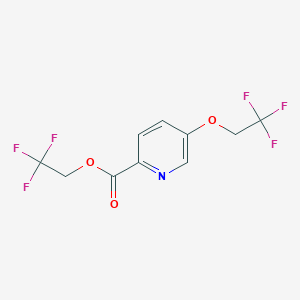
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride, also known as 3-F-Diazepam, is a fluorinated derivative of diazepam, a benzodiazepine drug used to treat anxiety and insomnia. 3-F-Diazepam is a research chemical with a wide range of potential applications in scientific research.
科学的研究の応用
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride is used in scientific research to study the effects of benzodiazepines on the central nervous system. It is also used to study the effects of benzodiazepines on memory, learning, and behavior. Additionally, it is used to study the effects of benzodiazepines on anxiety and depression, as well as the effects of benzodiazepines on the cardiovascular system.
作用機序
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride binds to the gamma-aminobutyric acid (GABA) receptor, which is a type of neurotransmitter receptor that plays an important role in regulating the excitability of neurons. When 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride binds to the GABA receptor, it increases the activity of the receptor, leading to an increase in the production of GABA, which in turn increases the inhibition of neuronal activity. This leads to a decrease in anxiety and other symptoms of anxiety disorders.
Biochemical and Physiological Effects
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride has a number of biochemical and physiological effects. It increases the production of GABA, which leads to an increase in the inhibition of neuronal activity. This leads to a decrease in anxiety and other symptoms of anxiety disorders. Additionally, 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride has been shown to reduce the activity of the brain's reward system, leading to a decrease in the reward associated with certain behaviors. Finally, 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride has been shown to increase the production of serotonin, which is a neurotransmitter that plays a role in regulating mood and emotion.
実験室実験の利点と制限
One of the advantages of using 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride in laboratory experiments is that it is a highly potent compound, which makes it easier to measure its effects in small doses. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are some limitations to using 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride in laboratory experiments. For example, it has a short half-life, which means that its effects may not last as long as other compounds. Additionally, it is a highly potent compound, which means that it can be toxic if used in large doses.
将来の方向性
There are a number of potential future directions for the use of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride in scientific research. For example, it could be used to study the effects of benzodiazepines on the development of tolerance, as well as the effects of benzodiazepines on the development of addiction. Additionally, it could be used to study the effects of benzodiazepines on the immune system, as well as the effects of benzodiazepines on the gut microbiome. Finally, it could be used to study the effects of benzodiazepines on the endocannabinoid system, as well as the effects of benzodiazepines on the cardiovascular system.
合成法
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride can be synthesized from 1,4-diazepan-1-yl-2-methoxyethan-1-one hydrochloride, also known as 2-M-Diazepam, through a reaction with 3-fluorophenylmagnesium bromide. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature. The reaction is complete when the starting material is completely consumed and the desired product is isolated by column chromatography.
特性
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-4-1-3-11(9-12)10-13(17)16-7-2-5-15-6-8-16;/h1,3-4,9,15H,2,5-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCUXXKSVMPPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)



![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)




![ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6600173.png)

![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)

methanone](/img/structure/B6600216.png)